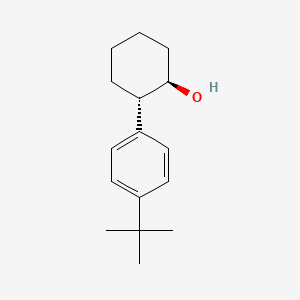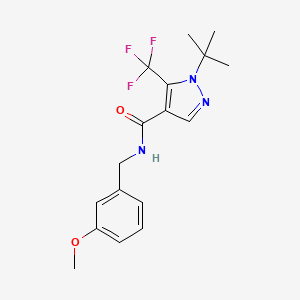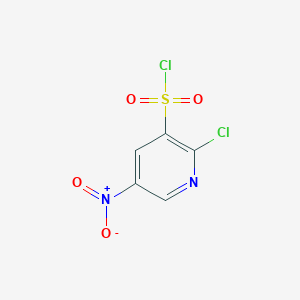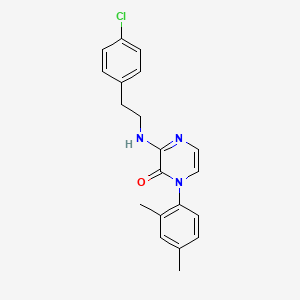
3-((4-chlorophenethyl)amino)-1-(2,4-dimethylphenyl)pyrazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-((4-chlorophenethyl)amino)-1-(2,4-dimethylphenyl)pyrazin-2(1H)-one" is a chemical entity that appears to be structurally related to various pyrazinone derivatives. These derivatives have been the subject of research due to their potential applications in various fields, including pharmaceuticals and agrochemicals. The presence of a chlorophenyl group and a dimethylphenyl group in the compound suggests that it may exhibit interesting chemical and physical properties, as well as biological activity.
Synthesis Analysis
Although the specific synthesis of "3-((4-chlorophenethyl)amino)-1-(2,4-dimethylphenyl)pyrazin-2(1H)-one" is not detailed in the provided papers, similar compounds have been synthesized and characterized. For instance, the synthesis of a related compound, 2-amino-3-ethoxycarbonyl-4-(4-chlorophenyl)-4H,5H-pyrano-[3,2-c]-benzopyran-5-one, has been achieved and its structure was elucidated using X-ray crystallography . This suggests that the synthesis of pyrazinone derivatives often involves multi-step organic reactions, possibly including condensation, cyclization, and functional group transformations.
Molecular Structure Analysis
The molecular structure of pyrazinone derivatives is often complex, with multiple rings and functional groups. For example, the crystal structure of a related compound showed that the pyran ring adopts a boat conformation, and the molecule is stabilized by intermolecular and intramolecular hydrogen bonds . These structural features are likely to influence the reactivity and interaction of "3-((4-chlorophenethyl)amino)-1-(2,4-dimethylphenyl)pyrazin-2(1H)-one" with other molecules.
Chemical Reactions Analysis
Pyrazinone derivatives can participate in various chemical reactions. The presence of amino groups and other reactive sites allows for interactions such as hydrogen bonding, as seen in the formation of hydrogen-bonded dimers and chains in similar compounds . These interactions can significantly affect the compound's chemical behavior, solubility, and crystallization.
Physical and Chemical Properties Analysis
The physical and chemical properties of "3-((4-chlorophenethyl)amino)-1-(2,4-dimethylphenyl)pyrazin-2(1H)-one" can be inferred from related compounds. For instance, the crystallographic data of a similar compound indicates a triclinic space group with specific cell parameters, which could be indicative of the compound's crystalline nature and stability . Additionally, the use of gas chromatography to determine the content of pyrazon, another pyrazinone derivative, suggests that such compounds can be analyzed using chromatographic techniques, which may also apply to the compound .
Applications De Recherche Scientifique
Antimicrobial and Anticancer Agents
Compounds related to "3-((4-chlorophenethyl)amino)-1-(2,4-dimethylphenyl)pyrazin-2(1H)-one" have been synthesized and evaluated for their in vitro antimicrobial and anticancer activity. Notably, certain synthesized compounds exhibited higher anticancer activity than the reference drug doxorubicin, with good to excellent antimicrobial activity (Hafez, Abdel-Rhman B. A. El-Gazzar, & Al-Hussain, 2016).
Antimicrobial Activity and Docking Studies
Another related compound demonstrated favorable antimicrobial activities comparable to reference antimicrobial agents, with bactericidal and fungicidal effects. Molecular docking analysis further supported the potential of these compounds as effective antimicrobial agents (Rawda M. Okasha et al., 2022).
Synthesis and Reactivity of Novel Compounds
Research on the synthesis and reactivity of novel compounds with similar structures has led to the development of water-soluble pyrazolate rhodium(I) complexes, highlighting the versatility of these compounds in creating new chemical entities with potential applications in various fields (Glòria Esquius et al., 2000).
Propriétés
IUPAC Name |
3-[2-(4-chlorophenyl)ethylamino]-1-(2,4-dimethylphenyl)pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O/c1-14-3-8-18(15(2)13-14)24-12-11-23-19(20(24)25)22-10-9-16-4-6-17(21)7-5-16/h3-8,11-13H,9-10H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFPXWNUPPBMHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=CN=C(C2=O)NCCC3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-chlorophenethyl)amino)-1-(2,4-dimethylphenyl)pyrazin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,4R,5R)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B3013850.png)
![7-Ethoxy-1'-ethyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B3013851.png)
![Methyl 2-[(1-ethylpyrazol-4-yl)amino]acetate](/img/structure/B3013852.png)
![[2-(Benzylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B3013854.png)
![(E)-N-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]-2-phenylethenesulfonamide](/img/structure/B3013857.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(4-fluorophenyl)-N-methylpropanamide](/img/structure/B3013861.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,4-difluorophenyl)acetamide](/img/structure/B3013862.png)
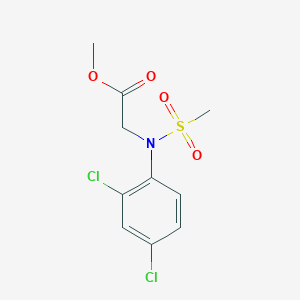
![4-[2-(2,2-Difluoroethoxy)pyridine-4-carbonyl]morpholine-3-carbonitrile](/img/structure/B3013865.png)
![1-[trans-4-[(tert-butyldimethylsilyl)oxy]cyclohexyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B3013866.png)
![4-(N,N-diallylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B3013869.png)
